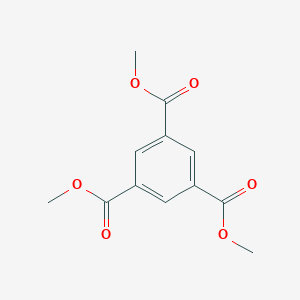

Trimethyl benzene-1,3,5-tricarboxylate

Cat. No. B147572

Key on ui cas rn:

2672-58-4

M. Wt: 252.22 g/mol

InChI Key: RGCHNYAILFZUPL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05500417

Procedure details

A solution of trimethyl 1,3,5-benzenetricarboxylate (8.83 g, 0.035 M; Aldrich) in THF (125 mL) is added dropwise over a period of 45 minutes to a stirred mixture of lithium aluminum hydride (3.98 g, 0.105 M) and dry THF (150 mL) under a nitrogen atmosphere. The initial phase of the addition results in vigorous reaction and consequently the addition is very slow at first. As the ester solution is added, an orange mass forms when the drops came in contact with the LiAlH4 mixture. A yellowish-green mixture results and is stirred at room temperature. The excess LiAlH4 is quenched carefully by the addition of ethyl acetate and the resulting mixture is acidified with aqueous 2N HCl solution until the pH is <3 and aluminum salts have dissolved. The layers are separated and the aqueous layer is extracted 3 times with additional ethyl acetate and then with methylene chloride. The organic extract layers are dried (sodium sulfate), filtered, and concentrated under reduced pressure to give a white solid (2.98 g, 51%). Recrystallization from acetonitrile-methylene chloride gives the title compound as white crystals (1.13 g) which appear to be hygroscopic when collected by suction filtration. The crystals are dried several days over P2O5 in a vacuum desiccator after which they have amp of 76.5°-78° C.

[Compound]

Name

initial phase

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C:15](OC)=[O:16])[CH:6]=[C:5]([C:7](OC)=[O:8])[CH:4]=[C:3]([C:11](OC)=[O:12])[CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[OH:8][CH2:7][C:5]1[CH:4]=[C:3]([CH2:11][OH:12])[CH:2]=[C:1]([CH2:15][OH:16])[CH:6]=1 |f:1.2.3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.83 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC(=C1)C(=O)OC)C(=O)OC)C(=O)OC

|

|

Name

|

|

|

Quantity

|

3.98 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

initial phase

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[H-].[H-].[H-].[Li+].[Al+3]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results in vigorous reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

consequently the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A yellowish-green mixture results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess LiAlH4 is quenched carefully by the addition of ethyl acetate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

have dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers are separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer is extracted 3 times with additional ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic extract layers are dried (sodium sulfate)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC1=CC(=CC(=C1)CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.98 g | |

| YIELD: PERCENTYIELD | 51% | |

| YIELD: CALCULATEDPERCENTYIELD | 50.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |